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Compound of Interest

Compound Name: 13-cis Acitretin-d3

Cat. No.: B12423216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of acitretin

in various patient populations. Acitretin, a second-generation systemic retinoid, is a cornerstone

in the management of severe psoriasis and other keratinization disorders. Understanding its

pharmacokinetic variability across different patient groups is paramount for optimizing

therapeutic strategies and ensuring patient safety. This document summarizes key

pharmacokinetic parameters, details experimental methodologies from pivotal studies, and

presents visual representations of metabolic pathways and experimental workflows to facilitate

a deeper understanding of acitretin's disposition in the body.

Data Presentation: A Comparative Overview of
Acitretin Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of acitretin and its primary

active metabolite, cis-acitretin, in healthy adults and specific patient populations for whom

quantitative data are available.

Table 1: Pharmacokinetic Parameters of Acitretin in Different Patient Populations
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Patient
Populati
on

N Dose
Cmax
(ng/mL)

Tmax
(hr)

AUC
(ng·h/m
L)

t½ (hr)
Clearan
ce

Healthy

Adults
12

30 mg

single

dose

148.7 ±

93.0
3.2 ± 1.3

2641.9 ±

1274.8

(AUClast

)

81.2 ±

26.5

Data not

available

12

50 mg

single

dose

(fed)

~400-500 ~4
Data not

available
~50

Data not

available[

1]

Geriatric

Patients

(>64

years)

7

50 mg

multiple

doses

Plasma

concentr

ations

were

approxim

ately 2-

fold

higher

compare

d to

young

adults.[2]

Data not

available

AUC0-24

was

approxim

ately

50%

higher

compare

d to

young

adults.

~54
Data not

available

Renal

Impairme

nt

(Hemodi

alysis)

6 50 mg

single

dose

248 Data not

available

Mean

AUCs

were

about

50%

lower

than in

subjects

with

normal

renal

Data not

available

Acitretin

is not

removed

by

hemodial

ysis.[2]
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function.

[3]

Table 2: Pharmacokinetic Parameters of cis-Acitretin (Metabolite) in Different Patient

Populations

Patient
Populatio
n

N Dose
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·h/mL)

t½ (hr)

Healthy

Adults
12

30 mg

single dose

(Acitretin)

Data not

available

Data not

available

Data not

available

119.4 ±

73.4[4]

Renal

Impairment

(Hemodialy

sis)

6

50 mg

single dose

(Acitretin)

Data not

available

Data not

available

Mean

AUCs were

about 50%

lower than

in subjects

with normal

renal

function.

Data not

available

Experimental Protocols: Methodologies of Key
Pharmacokinetic Studies
The data presented in this guide are derived from studies employing rigorous experimental

designs and analytical methods. Below are detailed methodologies from representative studies.

Study in Healthy Korean Subjects
Study Design: A single-dose, open-label pharmacokinetic study.

Participants: Nine healthy Korean male volunteers.

Dosing Regimen: A single oral dose of 30 mg acitretin was administered.
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Sample Collection: Blood samples were collected at predetermined time points post-dose.

Analytical Method: Plasma concentrations of acitretin and its metabolite, etretinate, were

determined using a validated high-performance liquid chromatography (HPLC) method with

UV detection at 350 nm. The lower limit of quantification (LLOQ) was 2 ng/mL.

Study in Patients on Hemodialysis
Study Design: A comparative pharmacokinetic study.

Participants: Six patients on hemodialysis and six healthy control subjects.

Dosing Regimen: A single oral dose of 50 mg of acitretin was administered to all participants.

Sample Collection: Plasma samples were collected over time to determine the concentration

of acitretin and its 13-cis metabolite. Dialysate was also collected from the hemodialysis

patients.

Analytical Method: Plasma and dialysate concentrations of acitretin and cis-acitretin were

measured. The specific analytical method was not detailed in the abstract but would typically

involve HPLC or LC-MS/MS.

Mandatory Visualizations
Metabolic Pathway of Acitretin
The metabolism of acitretin is a critical determinant of its efficacy and safety profile. The

following diagram illustrates the primary metabolic pathways.
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Caption: Metabolic pathway of Acitretin.

Experimental Workflow for a Typical Acitretin
Pharmacokinetic Study
The following flowchart outlines the standard workflow for a clinical study designed to assess

the pharmacokinetics of acitretin.
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Caption: Typical workflow for an Acitretin pharmacokinetic study.
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Comparative Pharmacokinetic Profiles in Diverse
Populations
Pediatric Patients
The safety and efficacy of acitretin in pediatric patients have not been formally established.

Consequently, comprehensive pharmacokinetic data, including Cmax, Tmax, and AUC, are not

available for this population. Treatment in children is generally based on clinical experience and

published case series rather than controlled trials. Dosing is often weight-adjusted, with a

recommended starting dose of 0.5 mg/kg/day.

Patients with Hepatic Impairment
Acitretin is extensively metabolized in the liver. The manufacturer's label does not provide

specific dose adjustment guidance for patients with mild to moderate hepatic impairment.

However, acitretin is contraindicated in patients with severe hepatic impairment due to the risk

of hepatotoxicity. Elevations in liver enzymes have been observed in patients receiving

acitretin.

Patients with Genetic Polymorphisms
The influence of genetic polymorphisms on the pharmacokinetics of acitretin is an area of

active research. Acitretin undergoes glucuronidation, a process mediated by UDP-

glucuronosyltransferases (UGTs). It has been shown to inhibit UGT1A9, suggesting a potential

for drug-drug interactions with other substrates of this enzyme. While polymorphisms in genes

encoding for metabolizing enzymes like Cytochrome P450 2C9 (CYP2C9) and UGTs are

known to affect the pharmacokinetics of many drugs, specific studies quantifying their impact

on acitretin's pharmacokinetic parameters are limited. One study has associated

polymorphisms in SLCO1B1 and SLC22A1 with responsiveness to acitretin in psoriasis

patients.

Conclusion
The pharmacokinetic profile of acitretin exhibits notable variability across different patient

populations. While data in healthy adults are well-characterized, there is a clear need for more

quantitative pharmacokinetic studies in pediatric patients and individuals with varying degrees

of hepatic impairment to guide optimal and safe dosing. The increased plasma concentrations
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observed in the elderly and the altered pharmacokinetics in patients with renal impairment

underscore the importance of individualized therapy and careful monitoring in these groups.

Further research into the impact of genetic polymorphisms on acitretin's metabolism and

disposition will be crucial for the advancement of personalized medicine in the treatment of

severe skin disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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